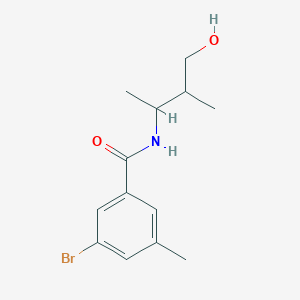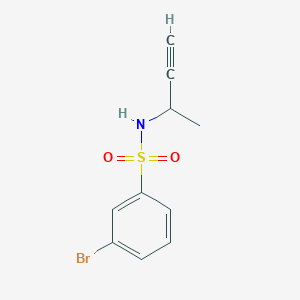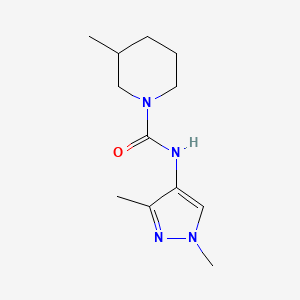![molecular formula C14H18BrN3O2 B6638416 4-Bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol](/img/structure/B6638416.png)
4-Bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol, also known as BOPP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BOPP is a phenol derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
作用機序
4-Bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol selectively inhibits the activity of the PKC epsilon isoform by binding to the protein at its regulatory domain. This binding prevents the activation of PKC epsilon, which is necessary for its activity. The inhibition of PKC epsilon activity by this compound has been shown to affect various physiological processes, including learning and memory, and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to affect various physiological processes, including learning and memory, and cancer cell growth. The inhibition of PKC epsilon activity by this compound has been shown to improve learning and memory in animal models. This compound has also been shown to inhibit the growth of cancer cells, indicating its potential as an anti-cancer agent.
実験室実験の利点と制限
4-Bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol has several advantages for lab experiments, including its selectivity for PKC epsilon isoform, its ability to cross the blood-brain barrier, and its potential as an anti-cancer agent. However, this compound also has limitations, including its potential toxicity and the need for further research to determine its safety and efficacy.
将来の方向性
Future research on 4-Bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol could focus on its potential applications in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research could also explore the safety and efficacy of this compound as an anti-cancer agent. Additionally, research could focus on developing more selective and potent inhibitors of PKC epsilon isoform.
合成法
4-Bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol has been synthesized using various methods, including the reaction of 4-bromo-2-nitrophenol with 2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamine in the presence of a reducing agent. The resulting compound is then treated with propyl bromide to obtain this compound. Other methods include the reaction of 4-bromo-2-nitrophenol with 2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamine in the presence of a palladium catalyst, and the reaction of 4-bromo-2-nitrophenol with 2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamine in the presence of a copper catalyst.
科学的研究の応用
4-Bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to selectively inhibit the activity of the protein kinase C (PKC) epsilon isoform, which is involved in various physiological processes, including learning and memory. This compound has also been shown to inhibit the growth of cancer cells, indicating its potential as an anti-cancer agent.
特性
IUPAC Name |
4-bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O2/c1-3-12(11-8-10(15)4-5-13(11)19)16-7-6-14-17-9(2)18-20-14/h4-5,8,12,16,19H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGFVJVUZXXDDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)Br)O)NCCC2=NC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol](/img/structure/B6638335.png)



![(3-Bromo-5-methylphenyl)-[2-(hydroxymethyl)-5-methylmorpholin-4-yl]methanone](/img/structure/B6638361.png)

![[3-[1-(Oxolan-3-yl)ethylamino]phenyl]methanol](/img/structure/B6638383.png)

![3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B6638394.png)


![Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate](/img/structure/B6638422.png)
![4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol](/img/structure/B6638424.png)
